2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(6-chloro-4-oxoquinolin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-13/h1-3,5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFPEIQGOLLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is a compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This review focuses on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features a quinoline backbone with a chloro group at the 6-position and a cyano group attached to an acetic acid moiety. The molecular formula is , with a molecular weight of approximately 233.66 g/mol. The unique combination of these functional groups may enhance its biological activity compared to other derivatives.
Biological Activity Overview
Quinoline derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Properties
Quinoline derivatives are also investigated for their anticancer potential. Studies have demonstrated that certain quinoline compounds can induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
| HeLa (Cervical Cancer) | 25 µM |
The mechanism of action often involves the inhibition of cell proliferation and induction of apoptotic pathways, providing a rationale for further exploration of this compound in cancer therapy .
3. Anti-inflammatory Effects
Emerging studies suggest that quinoline derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, in vitro assays have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophages, indicating potential use in inflammatory diseases.
Case Studies and Research Findings
A notable study investigated the effects of various quinoline derivatives on biofilm formation in Pseudomonas aeruginosa, revealing that specific structural modifications enhanced their ability to disrupt biofilm integrity . This highlights the importance of structural characteristics in determining biological activity.
Additionally, another research project focused on synthesizing novel quinoline-based compounds and evaluating their biological profiles. The results indicated that modifications at the 6-position significantly influenced antimicrobial potency and cytotoxicity against cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile. Research indicates that compounds with a quinoline structure exhibit potent activity against various bacterial strains.
Case Study:
A study evaluated several quinoline derivatives for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain compounds showed significant antimicrobial activity, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Mycobacterium smegmatis |
| Another derivative | 12.5 | Pseudomonas aeruginosa |
Antimalarial Properties
The antimalarial potential of quinoline derivatives has been well-documented, with specific emphasis on their ability to combat drug-resistant malaria strains. The chlorinated variants, such as this compound, have shown promising results in inhibiting the growth of Plasmodium falciparum.
Case Study:
A series of styrylquinoline analogues were tested for their activity against the Dd2 strain of malaria. Compounds featuring a chlorine substituent at the C6 position exhibited superior potency compared to their fluorinated or methoxylated counterparts. The research indicated that structural modifications could significantly influence antimalarial efficacy .
| Compound Structure | EC50 (nM) | Activity Level |
|---|---|---|
| This compound | 28.6 | High |
| Other analogues | Varies | Moderate |
Anticancer Applications
The potential of quinoline derivatives as anticancer agents has gained traction in recent years. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. These compounds were designed based on structure-activity relationship (SAR) studies that identified key functional groups essential for enhancing anticancer activity .
| Cancer Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant inhibition |
| MCF-7 (breast cancer) | 20 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
